molecular formula C11H7BrN2O3 B1313995 2-(2-Bromophenoxy)-3-nitropyridine CAS No. 67443-29-2

2-(2-Bromophenoxy)-3-nitropyridine

Cat. No. B1313995
CAS RN: 67443-29-2
M. Wt: 295.09 g/mol
InChI Key: JVSLQEZDQOOYLN-UHFFFAOYSA-N
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Description

“2-(2-Bromophenoxy)-3-nitropyridine” is likely a brominated and nitrated organic compound. It probably contains a bromophenoxy group and a nitropyridine group .

Scientific Research Applications

1. Synthesis and Reactivity Studies

2-(2-Bromophenoxy)-3-nitropyridine and its derivatives have been studied for their reactivity and usefulness in synthesis. Hertog and Jouwersma (1953) explored the reactivity of similar nitropyridines with ammonia, focusing on the influence of solvent polarity on substitution processes (Hertog & Jouwersma, 1953). Takahashi and Yoneda (1958) synthesized azaphenoxazine derivatives from related compounds, contributing to heterocyclic chemistry (Takahashi & Yoneda, 1958).

2. Large Scale Production and Safety Studies

Agosti et al. (2017) reported on the large-scale production of 5-Bromo-2-nitropyridine, a related compound, focusing on the transformation via hydrogen peroxide oxidation and emphasizing safety and reproducibility (Agosti et al., 2017).

3. Quantum Mechanical and Spectroscopic Studies

Abraham, Prasana, and Muthu (2017) conducted experimental and theoretical studies on molecular structure, electronic, and vibrational characteristics of 2-Amino-3-bromo-5-nitropyridine, a closely related molecule. They explored its potential as a Non-Linear Optical (NLO) material (Abraham, Prasana, & Muthu, 2017).

4. Crystal Structure Analysis

Cao et al. (2011) examined the crystal structures of 4-(3-nitropyridin-2-ylamino)phenol and 4-(3-aminopyridin-2-ylamino)phenol, intermediates in synthesizing potential antitumor agents. Their study highlights the importance of these compounds in medicinal chemistry (Cao et al., 2011).

properties

IUPAC Name

2-(2-bromophenoxy)-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O3/c12-8-4-1-2-6-10(8)17-11-9(14(15)16)5-3-7-13-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSLQEZDQOOYLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=CC=N2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenoxy)-3-nitropyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y ITO, Y HAMADA - Chemical and Pharmaceutical Bulletin, 1978 - jstage.jst.go.jp
Syntheses of 10H-pyrido [3, 2-b][1, 4] and 5H-pyrido [3, 4-b][1, 4] benzoxazine (1 and 3) were carried out by the cyclization reaction of 2-and4-(2'-hydroxyanilino)-3-nitropyridines (7 and …
Number of citations: 17 www.jstage.jst.go.jp

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